
methyl (2S)-2-chloro-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-chloro-3-phenylpropanoate is an organic compound with the molecular formula C10H11ClO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-chloro-3-phenylpropanoate typically involves the esterification of (2S)-2-chloro-3-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration.
Major Products:
Substitution: Formation of methyl (2S)-2-hydroxy-3-phenylpropanoate or methyl (2S)-2-amino-3-phenylpropanoate.
Reduction: Formation of (2S)-2-chloro-3-phenylpropanol.
Oxidation: Formation of nitro or sulfonyl derivatives of the phenyl ring.
Applications De Recherche Scientifique
Methyl (2S)-2-chloro-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of chiral drugs, which are important in the development of medications with specific stereochemistry.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of methyl (2S)-2-chloro-3-phenylpropanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Methyl (2S)-2-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Methyl (2S)-2-amino-3-phenylpropanoate: Contains an amino group in place of the chlorine atom.
Methyl (2S)-2-bromo-3-phenylpropanoate: Similar structure with a bromine atom instead of chlorine.
Uniqueness: Methyl (2S)-2-chloro-3-phenylpropanoate is unique due to its specific chiral configuration and the presence of a chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
methyl (2S)-2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1 |
Clé InChI |
DWKOUAHXOPJAHG-VIFPVBQESA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC=CC=C1)Cl |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


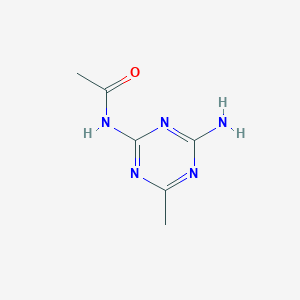
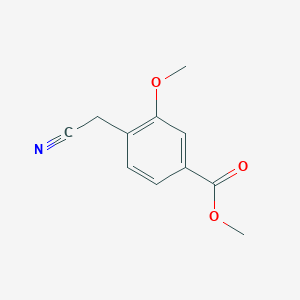


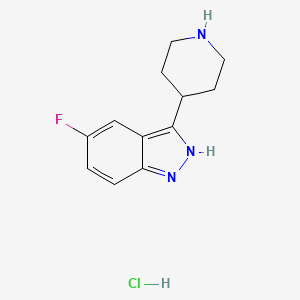
![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)

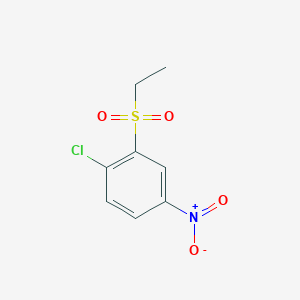
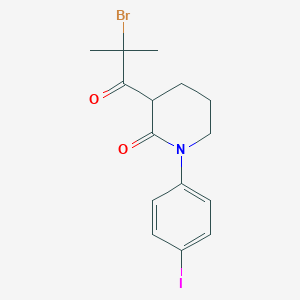

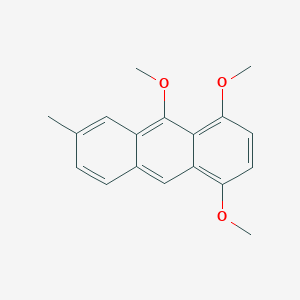
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)

![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)
